

Odorine: A Technical Guide to its Chemical Properties and Biological Activities

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Compound of Interest		
Compound Name:	Odorine	
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Abstract

Odorine, also known as Roxburghilin, is a bis-amide natural product isolated from plants of the Aglaia genus, notably Aglaia odorata.[1] It is a chiral molecule with a complex structure featuring a pyrrolidine ring derivatized with cinnamoyl and 2-methylbutanoyl groups. Research has identified **Odorine** as a compound with significant biological potential, particularly in the realms of cancer chemoprevention and anti-inflammatory activity. This document provides a comprehensive overview of the known chemical properties, spectroscopic data, experimental protocols for its synthesis and isolation, and its biological mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Chemical Identity and Physical Properties

Odorine is systematically named (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide.[2] Its identity is well-established through synthesis and spectroscopic analysis, and its absolute configuration has been confirmed by X-ray crystallography.[3]

Identifiers and Molecular Characteristics

The fundamental identifiers and computed properties for **Odorine** are summarized in Table 1.



Parameter	Value	Source
IUPAC Name	(2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide	PubChem[2]
Synonyms	Odorine, Roxburghilin	PubChem[2], Purushothaman et al.
CAS Number	72755-20-5	PubChem[2]
Molecular Formula	C18H24N2O2	PubChem[2]
Molecular Weight	300.4 g/mol	PubChem[2]
Canonical SMILES	CCINVALID-LINK C(=O)N[C@H]1CCCN1C(=O)/ C=C/C2=CC=CC=C2	PubChem[2]
InChIKey	KZAOEMMZRGEBST- IXVOVUJJSA-N	PubChem[2]

Physicochemical Properties

The experimental physicochemical data for **Odorine** is limited. Table 2 summarizes the available experimental values and provides theoretical estimations for unmeasured properties based on the molecule's structure.



Property	Value	Notes
Physical State	White solid / Colorless needles	Recrystallized from CH ₂ Cl ₂ [3]
Melting Point	476-478 K (203-205 °C)	Experimental value[3]
Boiling Point	Data not available	Predicted to be high (>400 °C) due to high molecular weight and polar amide groups, likely decomposing before boiling at atmospheric pressure.
рКа	Data not available	The amide protons are very weakly acidic (pKa > 17), and the molecule lacks strongly basic functional groups. The amide oxygens are weakly basic.
Solubility	Data not available	Predicted to have low solubility in water and high solubility in organic solvents like dichloromethane, chloroform, and acetone, consistent with its isolation and crystallization procedures.[3]
XLogP3	3.7	Computed value, indicating moderate lipophilicity.

Spectroscopic Data

While specific, detailed spectra for **Odorine** are not widely published, its structure allows for the prediction of characteristic spectroscopic features essential for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts for ¹H and ¹³C NMR are based on the functional groups present in **Odorine**.



Nucleus	Predicted Chemical Shift (ppm)	Structural Assignment
¹H NMR	δ 7.2 - 7.6	Aromatic protons (C ₆ H ₅)
δ 6.5 - 7.5	Vinylic protons (-CH=CH-)	
δ ~4.5	Pyrrolidine CH proton adjacent to two nitrogen atoms	
δ 1.5 - 2.5	Aliphatic protons (pyrrolidine - CH ₂ -, butanamide -CH-, -CH ₂ -)	
δ 0.8 - 1.2	Methyl protons (-CH₃)	
¹³ C NMR	δ ~170-175	Amide carbonyl carbons (C=O)
δ 120 - 140	Aromatic and vinylic carbons	
δ 20 - 60	Aliphatic carbons (pyrrolidine and butanamide)	-
δ ~10-20	Methyl carbons (-CH₃)	-

Infrared (IR) Spectroscopy

The IR spectrum of **Odorine** is expected to show characteristic absorption bands for its amide and aromatic functionalities.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3300	N-H Stretch	Secondary Amide (R-CO-NH-R)
3100-3000	C-H Stretch	Aromatic and Vinylic C-H
<3000	C-H Stretch	Aliphatic C-H
~1660 & ~1620	C=O Stretch (Amide I)	Two distinct Amide Carbonyls
~1600, ~1480	C=C Stretch	Aromatic Ring
~1540	N-H Bend (Amide II)	Secondary Amide



Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.

m/z Value	Proposed Fragment	Fragmentation Pathway
300	[M] ⁺	Molecular Ion (C18H24N2O2)
199	[M - C ₆ H ₁₁ O] ⁺	α-cleavage with loss of the 2- methylbutanoyl group
131	[C ₉ H ₇ O] ⁺	Cinnamoyl cation, a common fragment from the cinnamoyl group
103	[C ₈ H ₇] ⁺	Phenylpropene radical cation
86	[C5H12N] ⁺	Pyrrolidine-derived fragment

Experimental Protocols Isolation from Aglaia odorata

Odorine can be isolated from the leaves of Aglaia odorata. The following is a generalized protocol based on published methods.[3]

- Extraction: Dried and powdered leaves of A. odorata are extracted exhaustively with a suitable organic solvent, such as methanol or a chloroform/methanol mixture.
- Solvent Partitioning: The crude extract is concentrated under reduced pressure and partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove highly polar and non-polar impurities.
- Chromatography: The organic phase is dried, concentrated, and subjected to column chromatography over silica gel.
- Elution: The column is eluted with a solvent gradient, typically a mixture of a non-polar solvent and a moderately polar solvent (e.g., hexane-acetone).



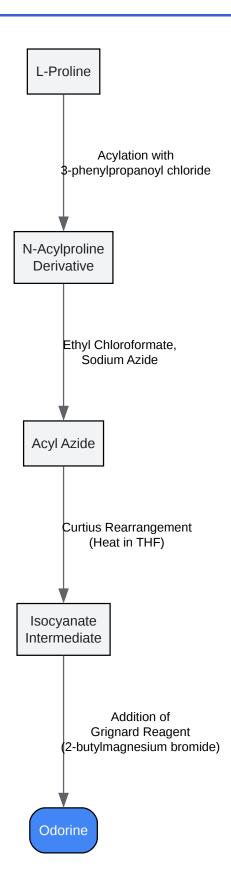
- Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest (Odorine) are pooled.
- Purification and Crystallization: The pooled fractions are further purified by repeated column chromatography or preparative TLC. The pure compound is obtained as a white solid, which can be recrystallized from a solvent system like dichloromethane/hexane to yield colorless needles.[3]

Chemical Synthesis

The stereoselective synthesis of (-)-**Odorine** has been achieved starting from L-proline, establishing the absolute stereochemistry of the natural product.[1] The key steps involve the construction of the bis-amide unit via an isocyanate intermediate.

- Acylation of L-proline: L-proline is acylated with 3-phenylpropanoyl chloride to form the corresponding N-acylproline derivative.
- Azide Formation: The carboxylic acid is converted to an acyl azide using ethyl chloroformate and sodium azide.
- Curtius Rearrangement: The acyl azide is warmed in an inert solvent (e.g., tetrahydrofuran) to induce a Curtius rearrangement, yielding an isocyanate with retention of configuration.
- Grignard Addition: The isocyanate is treated with 2-butylmagnesium bromide. The Grignard reagent adds to the isocyanate to form the second amide linkage, yielding dihydroodorine.
- Final Product Formation: A similar sequence starting with a cinnamoyl group instead of a 3phenylpropanoyl group yields **Odorine** directly.





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